Cas no 2229170-78-7 (4-chloro-2-methoxypyridine-3-sulfonamide)

4-chloro-2-methoxypyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-methoxypyridine-3-sulfonamide
- 2229170-78-7
- EN300-1988526
-
- インチ: 1S/C6H7ClN2O3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3,(H2,8,10,11)
- InChIKey: PQEUPABHOJAIJM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1S(N)(=O)=O)OC
計算された属性
- せいみつぶんしりょう: 221.9865910g/mol
- どういたいしつりょう: 221.9865910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 90.7Ų
4-chloro-2-methoxypyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988526-0.1g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.1g |
$956.0 | 2023-09-16 | ||
Enamine | EN300-1988526-2.5g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-1988526-0.05g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-1988526-0.5g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.5g |
$1043.0 | 2023-09-16 | ||
Enamine | EN300-1988526-1.0g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-1988526-0.25g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 0.25g |
$999.0 | 2023-09-16 | ||
Enamine | EN300-1988526-10g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 10g |
$4667.0 | 2023-09-16 | ||
Enamine | EN300-1988526-10.0g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-1988526-5.0g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1988526-5g |
4-chloro-2-methoxypyridine-3-sulfonamide |
2229170-78-7 | 5g |
$3147.0 | 2023-09-16 |
4-chloro-2-methoxypyridine-3-sulfonamide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
4-chloro-2-methoxypyridine-3-sulfonamideに関する追加情報
Professional Introduction to 4-chloro-2-methoxypyridine-3-sulfonamide (CAS No: 2229170-78-7)
4-chloro-2-methoxypyridine-3-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 2229170-78-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of 4-chloro-2-methoxypyridine-3-sulfonamide, including the presence of a chloro substituent, a methoxy group, and a sulfonamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists.
The sulfonamide functional group is particularly noteworthy, as it is a well-documented pharmacophore in medicinal chemistry. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a sulfonamide group at the 3-position of the pyridine ring in 4-chloro-2-methoxypyridine-3-sulfonamide enhances its potential as a bioactive molecule. This modification can influence both the solubility and binding affinity of the compound, critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-chloro-2-methoxypyridine-3-sulfonamide with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cancer. The chloro and methoxy substituents are particularly important, as they can modulate electronic effects and steric hindrance, thereby fine-tuning the compound's activity.
In the context of drug discovery, 4-chloro-2-methoxypyridine-3-sulfonamide has been explored as a precursor in the synthesis of more complex molecules. Its versatility allows for further functionalization, enabling the creation of libraries of derivatives with tailored properties. This approach is particularly valuable in high-throughput screening campaigns, where large numbers of compounds are rapidly tested for biological activity.
The synthesis of 4-chloro-2-methoxypyridine-3-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include chlorination, methylation, and sulfonation reactions, each requiring precise control over reaction conditions such as temperature, solvent choice, and catalyst selection. Advances in green chemistry have also influenced synthetic methodologies, with researchers seeking more sustainable approaches to produce this compound.
One of the most promising areas of research involving 4-chloro-2-methoxypyridine-3-sulfonamide is its potential application in oncology. Preclinical studies have indicated that pyridine-based sulfonamides can inhibit key enzymes involved in tumor growth and progression. The specific arrangement of substituents in 4-chloro-2-methoxypyridine-3-sulfonamide may enhance its ability to disrupt these pathways, offering a novel therapeutic strategy against cancer.
Additionally, the compound has shown promise in treating inflammatory diseases. Inflammatory processes are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are targets for sulfonamide-based drugs. By modulating these enzymes, 4-chloro-2-methoxypyridine-3-sulfonamide could potentially reduce inflammation and associated symptoms without the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
The pharmacokinetic properties of 4-chloro-2-methoxypyridine-3-sulfonamide are also under investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic efficacy. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are essential for designing clinical trials and determining appropriate dosing regimens.
In conclusion,4-chloro-2-methoxypyridine-3-sulfonamide (CAS No: 2229170-78-7) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug development underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound,4-chloro-2-methoxypyridine-3-sulfonamide is poised to make substantial contributions to human health and disease treatment.
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